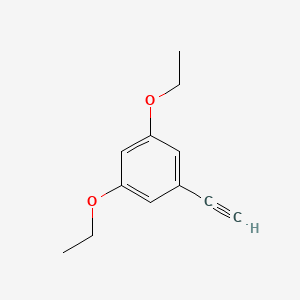

1,3-Diethoxy-5-ethynylbenzene

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1,3-diethoxy-5-ethynylbenzene |

InChI |

InChI=1S/C12H14O2/c1-4-10-7-11(13-5-2)9-12(8-10)14-6-3/h1,7-9H,5-6H2,2-3H3 |

InChI Key |

PKAYFKSDIVIPNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C#C)OCC |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Reaction

The Sonogashira cross-coupling reaction is a widely employed method to introduce ethynyl groups onto aromatic rings. This palladium-catalyzed reaction couples terminal alkynes with aryl halides under mild conditions.

- Typical procedure : Starting with a 1,3-diethoxy-5-halobenzene (usually bromide or iodide), the compound is reacted with a terminal alkyne such as trimethylsilylacetylene or acetylene gas in the presence of a palladium catalyst, copper(I) iodide co-catalyst, and a base (e.g., triethylamine or potassium carbonate).

- Deprotection step : If a trimethylsilyl-protected alkyne is used, subsequent cleavage with potassium hydroxide or tetrabutylammonium fluoride (TBAF) yields the free ethynyl group.

This approach was exemplified in the synthesis of related compounds such as 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene, where Sonogashira coupling was employed to introduce ethynyl substituents onto aromatic rings bearing halogen substituents, with careful selection of iodides over bromides to improve selectivity and ease of purification.

Electrophilic Substitution Followed by Alkynylation

Another route involves first introducing the ethoxy groups via electrophilic aromatic substitution on benzene derivatives, followed by selective halogenation at the 5-position. The halogenated intermediate then undergoes alkynylation via Sonogashira coupling.

- Ethoxylation : Phenol or hydroxybenzene derivatives can be ethoxylated using ethyl halides under basic conditions to yield diethoxy-substituted benzene.

- Halogenation : Selective bromination or iodination at the 5-position is achieved using N-bromosuccinimide (NBS) or iodine reagents.

- Alkynylation : The halogenated intermediate reacts with terminal alkynes under Sonogashira conditions to afford the ethynyl-substituted product.

Cyclotrimerization and Related Cyclization Reactions

Though less common for specifically this compound, cyclotrimerization of acetylene derivatives can construct tri-substituted benzene cores. This method is more frequently applied to trisubstituted analogs but informs the synthetic logic for selective substitution patterns.

Detailed Reaction Conditions and Purification

Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ethoxylation | Ethyl halide, base (KOH or NaH) | 50–100 °C | 4–12 hours | 70–85 |

| Halogenation | NBS or I2, solvent (e.g., acetic acid) | 0–25 °C | 1–3 hours | 60–80 |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, base (Et3N or K2CO3) | Room temp to 80 °C | 6–24 hours | 65–90 |

| Deprotection (if TMS protected) | KOH or TBAF in THF or MeOH | Room temp | 1–3 hours | >90 |

Purification Techniques

- Extraction : Post-reaction mixtures are typically extracted with organic solvents such as ethyl acetate, dichloromethane, or petroleum ether.

- Filtration and washing : Removal of inorganic salts and catalyst residues.

- Concentration : Rotary evaporation under reduced pressure.

- Column Chromatography : Silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures to isolate pure this compound.

- Recrystallization : Final purification step to yield analytically pure compound.

Analytical Characterization

The identity and purity of this compound are confirmed by:

| Technique | Typical Data/Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons, ethoxy -OCH2CH3 groups, and terminal alkyne proton (~2.5 ppm) |

| 13C NMR | Aromatic carbons, ethoxy carbons, and alkyne carbons (~80–90 ppm) |

| FTIR | Characteristic C≡C stretch around 2100–2200 cm⁻¹, C–O stretch from ethoxy groups |

| Mass Spectrometry | Molecular ion peak matching exact mass of C10H12O2 (for this compound) |

| Elemental Analysis | Carbon, hydrogen, and oxygen percentages consistent with theoretical values |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Sonogashira Coupling | 1,3-Diethoxy-5-halobenzene + terminal alkyne | Pd catalyst, CuI, base | High selectivity, mild conditions | Requires palladium, possible homocoupling |

| Electrophilic Substitution + Alkynylation | Benzene derivatives → ethoxylation → halogenation | NBS/I2, Pd catalyst, base | Stepwise control over substitution | Multi-step, purification challenges |

| Cyclotrimerization | Acetylene derivatives | SiCl4, Co catalysts | Efficient for tri-substituted benzenes | Limited scope for diethoxy substitution |

Research Findings and Comparative Analysis

- The Sonogashira coupling route offers the most straightforward and efficient synthesis of this compound when starting from appropriately halogenated precursors, with yields up to 90% reported.

- Use of iodides over bromides in the aromatic halide precursor improves reaction selectivity and eases purification, reducing the formation of partially substituted byproducts.

- Reaction temperatures generally range from room temperature to 80 °C, with reaction times between 6 and 24 hours depending on catalyst loading and substrate reactivity.

- The presence of ethoxy groups requires careful control of reaction conditions to prevent cleavage or side reactions.

- Purification by column chromatography is essential to separate closely related analogs formed during coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-5-ethynylbenzene can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

1,3-Diethoxy-5-ethynylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-5-ethynylbenzene depends on the specific application and the target molecule. In general, the ethynyl group can participate in various chemical reactions, such as cycloaddition reactions, which can lead to the formation of new chemical bonds and structures. The ethoxy groups can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₄O₂

- Structure : A benzene ring with ethoxy (-OCH₂CH₃) groups at positions 1 and 3 and an ethynyl (-C≡CH) group at position 5.

- Synthetic Relevance: The ethynyl group enables cross-coupling reactions (e.g., Sonogashira coupling), making it valuable in constructing conjugated systems for materials science or pharmaceutical intermediates.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly alters aromatic reactivity. Below is a comparison of substituent effects in analogous compounds:

Physical Properties and Solubility

- Melting Points :

- Solubility :

Reactivity in Organic Reactions

- Electrophilic Aromatic Substitution (EAS): In this compound, the ethoxy groups activate the ring, directing EAS to positions 2, 4, and 6. Contrast with 1,5-Dichloro-3-Methoxy-2-nitrobenzene : The nitro group dominates, deactivating the ring and directing substitution to the meta position relative to itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.